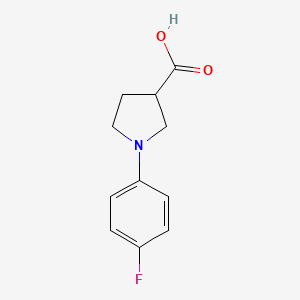

1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid

Overview

Description

“1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 933731-71-6 . Its molecular weight is 209.22 and its IUPAC name is 1-(4-fluorophenyl)-3-pyrrolidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for “1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid” is 1S/C11H12FNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid” include a molecular weight of 209.22 .Scientific Research Applications

Summary of Application

1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid is utilized in drug discovery as a versatile scaffold for novel biologically active compounds. The pyrrolidine ring is a common feature in many pharmaceuticals due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules .

Methods of Application: The compound is synthesized through multi-step reactions, including nucleophilic substitution and ester hydrolysis, to obtain the desired pyrrolidine derivative . This derivative can then be further modified to enhance biological activity and target selectivity.

Results: The use of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid in drug design has led to the development of compounds with significant potency towards specific targets, such as RORγt receptors, while minimizing undesirable activity against other receptors like PXR .

Application 2: Pharmacology

Summary of Application

Pyrrolidine derivatives, including those based on 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, play a crucial role in pharmacotherapy. They are fundamental components of the skeletal structure of many biologically active molecules .

Methods of Application

These compounds are often employed as intermediates in drug R&D for the development of new drug candidates. Their synthesis involves various chemical reactions to attach different functional groups that confer the desired biological activity .

Results

Research has shown that pyrrolidine derivatives exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory effects. Altering the substituents on the pyrrolidine ring can significantly enhance these activities .

Application 3: Analytical Chemistry

Methods of Application: The compound can serve as a standard or reference material in chromatographic separations and mass spectrometric analyses, providing a benchmark for comparison and ensuring accurate results .

Results: The use of such standards is essential for achieving reliable and reproducible analytical data, which is critical for the advancement of research in various scientific fields .

Application 4: Biopharma Production

Methods of Application: The compound is incorporated into larger molecular structures during the synthesis of APIs, often through reactions that require precise control of reaction conditions and parameters .

Results: The successful integration of this compound into APIs contributes to the development of effective and safe pharmaceutical products .

Application 5: Safety and Toxicology

Methods of Application: Toxicological assessments involve in vitro and in vivo studies to determine the compound’s safety profile, including its potential for causing adverse effects .

Results: The findings from these studies inform the safe handling guidelines and regulatory compliance for the use of this compound in pharmaceuticals and other products .

Application 6: Advanced Battery Science

Methods of Application: The compound may be used to modify the properties of electrolytes, such as conductivity and stability, through chemical synthesis and formulation .

Results: Research in this area aims to enhance the performance and longevity of batteries, which is crucial for the advancement of energy storage technologies .

These applications demonstrate the versatility of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid in scientific research and its potential to contribute to advancements across multiple fields. The detailed methods and results are based on the synthesis strategies and biological activities reported in the literature, highlighting the compound’s significance in various scientific applications .

properties

IUPAC Name |

1-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGOVCVVOBKAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B1391514.png)